2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound belongs to the pyridazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with a suitable carboxylic acid derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound shares a similar core structure but with different substituents on the pyridazine ring.
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide: Another closely related compound with a similar structure but different functional groups.
Uniqueness
2-Cyclohexyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-cyclohexyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10-9(11(15)16)6-7-12-13(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
InChI Key |
HKCILTXFHVTJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
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